molecular formula C11H19NO4 B13849395 (R)-crotonylcarnitine

(R)-crotonylcarnitine

Cat. No.: B13849395
M. Wt: 229.27 g/mol
InChI Key: HQDBMDGXEZLSNK-VUHVRTRXSA-N
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Description

®-crotonylcarnitine is a derivative of carnitine, a compound that plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-crotonylcarnitine typically involves the esterification of crotonic acid with carnitine. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of ®-crotonylcarnitine may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-crotonylcarnitine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted carnitine derivatives.

Scientific Research Applications

®-crotonylcarnitine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in metabolic pathways and its potential effects on cellular energy production.

    Medicine: Investigated for its potential therapeutic effects in conditions related to fatty acid metabolism disorders.

    Industry: Utilized in the production of dietary supplements and as an additive in certain food products.

Mechanism of Action

The mechanism of action of ®-crotonylcarnitine involves its role in the transport of fatty acids into the mitochondria. It binds to fatty acids, forming acyl-carnitine esters, which are then transported across the mitochondrial membrane. Inside the mitochondria, the fatty acids are released and undergo β-oxidation to produce energy. The molecular targets include carnitine acyltransferases and the carnitine transporter proteins.

Comparison with Similar Compounds

Similar Compounds

    Acetylcarnitine: Another derivative of carnitine, involved in the transport of acetyl groups into the mitochondria.

    Propionylcarnitine: Similar to ®-crotonylcarnitine but involved in the transport of propionyl groups.

    Butyrylcarnitine: Involved in the transport of butyryl groups.

Uniqueness

®-crotonylcarnitine is unique due to its specific role in the transport of crotonyl groups, which are intermediates in the metabolism of certain fatty acids. This specificity makes it a valuable compound for studying metabolic pathways and potential therapeutic applications related to fatty acid metabolism.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

(3R)-3-[(E)-but-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C11H19NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h5-6,9H,7-8H2,1-4H3/b6-5+/t9-/m1/s1

InChI Key

HQDBMDGXEZLSNK-VUHVRTRXSA-N

Isomeric SMILES

C/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

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